N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine
Overview
Description
N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine: is an organosilicon compound with the molecular formula C8H24N2OSi2 . This compound is known for its unique structure, which includes both dimethylamino and dimethylsilyl groups. It is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine typically involves the reaction of dimethylchlorosilane with dimethylamine in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
(CH3)2SiCl2+2(CH3)2NH→(CH3)2Si(N(CH3)2)2+2HCl
Industrial Production Methods
On an industrial scale, the production of This compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino or dimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of organosilicon compounds.
Scientific Research Applications
N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine exerts its effects involves the interaction of its functional groups with various molecular targets. The dimethylamino and dimethylsilyl groups can participate in a range of chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine: can be compared with other similar organosilicon compounds, such as:
- Bis(dimethylamino)dimethylsilane
- Dimethylsilyl ether
- Trimethylsilyl chloride
These compounds share some structural similarities but differ in their reactivity and applications. This compound is unique due to its combination of dimethylamino and dimethylsilyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24N2OSi2/c1-9(2)12(5,6)11-13(7,8)10(3)4/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWHOSGBVZQCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)O[Si](C)(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an acrid amine odor; [Gelest MSDS] | |
Record name | Siloxanes and Silicones, di-Me, (dimethylamino)-terminated | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17285 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
67762-92-9 | |
Record name | Siloxanes and Silicones, di-Me, (dimethylamino)-terminated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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